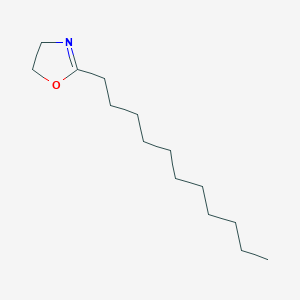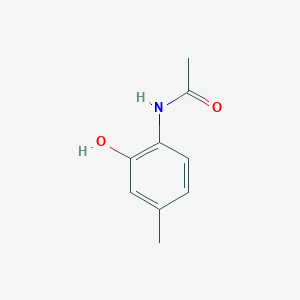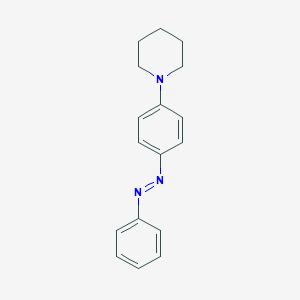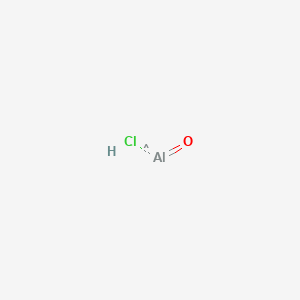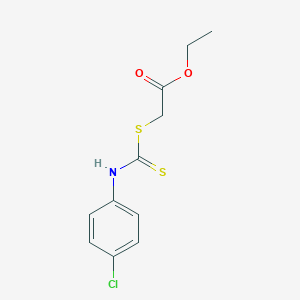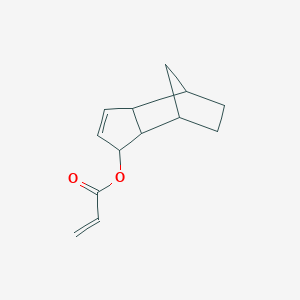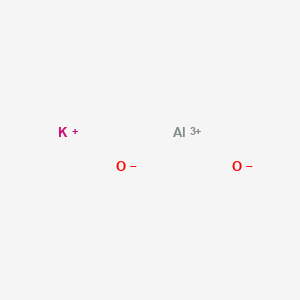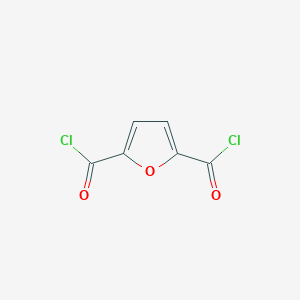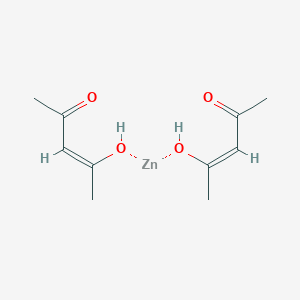
Zinc, bis(2,4-pentanedionato)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Zinc, bis(2,4-pentanedionato)-, involves reactions with anions like 3-cyano-2,4-pentanedione, producing coordinatively unsaturated bis(β-dionato)zinc(II) chelates. These chelates function as Lewis acids, inducing cohesion forces at short ranges and allowing for the addition of water molecules at the metal center, contributing to the formation of supramolecular structures (Voutsas, Tzavellas, & Tsiamis, 1999).
Molecular Structure Analysis
The molecular structure of Zinc, bis(2,4-pentanedionato)-, exhibits a distorted tetragonal environment around zinc(II), as elucidated by X-ray structure analysis. This structure serves as a foundational building block for more complex supramolecular assemblies, demonstrating zinc's central role in the entity's formation (Voutsas, Tzavellas, & Tsiamis, 1999).
Chemical Reactions and Properties
Zinc, bis(2,4-pentanedionato)-, partakes in various chemical reactions, forming complexes with diverse structural characteristics. These complexes, like the bis(mercaptoimidazolyl)(pyrazolyl)hydroborato derivatives, reveal zinc's preference for tetrahedral M[S4] coordination, aligning with its prevalent role in enzymatic structural sites (Kimblin, Bridgewater, Churchill, Hascall, & Parkin, 2000).
Physical Properties Analysis
The crystal and molecular structure studies of Zinc, bis(2,4-pentanedionato)- complexes, provide insight into their physical properties. For instance, the bis(ortho-aminobenzoato)zinc(II) complex's insolubility is attributed to a polymeric network of carboxylate bridges and hydrogen bonding, highlighting the compound's stability and potential for further applications (Boudreau, Boudreau, & Haendler, 1983).
Chemical Properties Analysis
Zinc, bis(2,4-pentanedionato)-, exhibits unique chemical properties, including the ability to form crystalline bis(dienyl) compounds with beryllium and zinc through metal exchange reactions. These reactions underscore the flexibility and reactive nature of zinc complexes, further emphasized by their structural diversity and potential for regioselective hydrolysis (Yasuda, Ohnuma, Nakamura, Kai, Yasuoka, & Kasai, 1980).
Wissenschaftliche Forschungsanwendungen
Solid-State NMR Study : Zinc, bis(2,4-pentanedionato)- has been studied using high-resolution solid-state /sup 13/C NMR spectroscopy, indicating a correlation between the geometry of carbonyl groups and the delocalization of pi electrons in the acetylacetonate ligands. This study identified a novel metastable phase of the compound (Takegoshi, Schenk, & Mcdowell, 1987).
Supramolecular Structures in Metal β-Dionates : Research has revealed that Zinc, bis(2,4-pentanedionato)- reacts with certain anions to form coordinatively unsaturated chelates, which function as Lewis acids and induce cohesion forces, aiding in the formation of supramolecular structures (Voutsas, Tzavellas, & Tsiamis, 1999).
Gas Sensing and Optical Studies : The compound has been used to deposit transparent semi-conducting ZnO thin films with low resistivity and high transmittance, indicating potential applications in gas sensing and optoelectronics (Hussain & Hussain, 2010).
Atmospheric Pressure Plasma Enhanced Chemical Vapor Deposition : It has been utilized in the deposition of zinc oxide and aluminum-doped zinc oxide thin films via atmospheric pressure plasma enhanced chemical vapor deposition, showing potential in semiconductor technology (Johnson et al., 2013).
Transparent Conductive Films : The compound is used in preparing aluminum-doped zinc oxide films, which are considered as transparent electrode materials due to their high transmittance and adjustable optical band gap (Nishino, Ohshio, & Kamata, 1992).
Low-Pressure Chemical Vapor Deposition : It serves as a source material in low-pressure chemical vapor deposition methods for growing highly oriented ZnO films, useful in electronics and optics (Nishino, Ohshio, & Kamata, 1994).
Transparent Conducting Oxide Film Growth : The compound is effective in growing thin films of transparent conducting oxide due to its volatility and low melting point, which is significant in the production of polymer light-emitting diodes (Ni et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
zinc;4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDXJXDAFPJUQE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | Zinc acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21859 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zinc, bis(2,4-pentanedionato)- | |
CAS RN |
14024-63-6 | |
| Record name | Zinc, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




